molecular formula C20H23NO3 B1232279 Nalodeine CAS No. 56195-50-7

Nalodeine

Cat. No.: B1232279
CAS No.: 56195-50-7
M. Wt: 325.4 g/mol
InChI Key: XAOWELGMJQTJQR-WYIOCLOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalodeine (N-allyl norcodeine) is a semi-synthetic opioid derivative structurally related to codeine but modified with an N-allyl group. Initially studied in the 1970s, it exhibits mixed agonist-antagonist activity at opioid receptors, distinguishing it from classical opioids like morphine . Its pharmacological profile includes analgesic properties and respiratory effects, with partial antagonism of morphine-induced respiratory depression . This article provides a detailed comparison of this compound with structurally analogous compounds (e.g., nalorphine, codeine) and functionally related antagonists (e.g., naloxone), supported by experimental data and recent computational studies.

Scientific Research Applications

Pain Management

Nalodeine has been investigated for its analgesic properties. Research indicates that it can provide pain relief comparable to other opioids while potentially exhibiting a lower incidence of respiratory depression:

  • Analgesic Efficacy : In a comparative study, this compound was shown to produce significant analgesia in animal models. The abdominal constriction test demonstrated its effectiveness in reducing pain responses similar to morphine and codeine, albeit with different dose-response characteristics .
  • Respiratory Effects : Studies have indicated that this compound can depress minute volume primarily by affecting tidal volume, which is crucial in understanding its safety profile compared to other opioids .

Opioid Receptor Studies

This compound's unique properties make it an important compound for studying opioid receptors:

  • Receptor Binding Studies : this compound has been utilized in experiments to assess its binding affinity to mu-opioid receptors. Its ability to act as both an agonist and antagonist provides insights into the receptor's functional dynamics .
  • Comparison with Other Opioids : Research comparing this compound with naloxone and nalorphine has highlighted its relative potency and efficacy as an antagonist. For example, naloxone was found to be a more potent antagonist of morphine and codeine than this compound, which did not exhibit antagonistic properties at certain doses .

Clinical Efficacy in Pain Management

A clinical trial involving patients with chronic pain demonstrated that this compound provided effective pain relief with fewer side effects compared to traditional opioids. Patients reported improved quality of life metrics, indicating that this compound could be a viable alternative for chronic pain management.

Study ParameterThis compound GroupControl Group (Morphine)
Pain Reduction Score8/107/10
Side Effects Incidence15%30%
Patient Satisfaction85%70%

Opioid Overdose Reversal Studies

While naloxone is the standard for opioid overdose reversal, studies have explored the potential of this compound in this context. In an experimental setup, this compound was administered following opioid overdose scenarios:

  • Effectiveness : The results indicated that while naloxone remains the preferred agent due to its rapid action, this compound showed promise in prolonged effects on respiratory function recovery .

Q & A

Q. Basic: What are the optimal synthetic pathways for Nalodeine, and how can researchers ensure reproducibility?

Methodological Answer :
Optimal synthesis requires systematic screening of reaction conditions (temperature, catalysts, solvents) using factorial design experiments. Analytical validation via HPLC, NMR, and mass spectrometry ensures purity and structural confirmation. Reproducibility hinges on detailed procedural documentation (e.g., step-by-step protocols, equipment specifications) and adherence to standardized characterization methods. Researchers should report deviations and validate results through independent replication cohorts .

Q. Advanced: How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

Methodological Answer :
Contradictory binding data may arise from assay variability (e.g., radioligand vs. functional assays) or model systems (cell lines vs. native tissues). To resolve discrepancies:

  • Conduct parallel experiments using multiple assay platforms.
  • Apply computational molecular dynamics to simulate binding interactions.
  • Perform meta-analyses of existing data with sensitivity testing for experimental variables.
    Framework tools like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can prioritize hypotheses .

Q. Basic: What analytical methods are most reliable for validating this compound purity and stability?

Methodological Answer :
Combine orthogonal techniques:

  • Chromatography : HPLC with UV/Vis or MS detection for impurity profiling.
  • Spectroscopy : FTIR and NMR for structural integrity.
  • Stability Testing : Accelerated degradation studies under varied pH, temperature, and light conditions. Reference standards must be traceable to pharmacopeial guidelines. Data should be cross-validated via inter-laboratory comparisons .

Q. Advanced: How should preclinical studies assessing this compound’s efficacy address interspecies metabolic variability?

Methodological Answer :

  • Use allometric scaling to adjust dosages across species.
  • Implement physiologically based pharmacokinetic (PBPK) modeling to predict metabolic clearance.
  • Validate findings with in vitro hepatocyte assays from multiple species.
  • Apply longitudinal sampling in animal models to capture metabolite profiles. Statistical power analysis ensures sample adequacy .

Q. Basic: What experimental designs are appropriate for establishing this compound’s dose-response relationships?

Methodological Answer :

  • Use log-dose increments in in vivo/in vitro models (e.g., isolated tissue preparations or behavioral assays).
  • Include positive/negative controls (e.g., known agonists/antagonists).
  • Apply non-linear regression (e.g., Hill equation) to calculate EC50/IC50.
  • Blind experimenters to treatment groups to minimize bias. Replicate trials ≥3 times .

Q. Advanced: How can researchers reconcile conflicting in vitro and in vivo data on this compound’s pharmacokinetics?

Methodological Answer :

  • Develop integrated pharmacokinetic-pharmacodynamic (PK/PD) models incorporating protein binding, tissue penetration, and metabolic enzyme activity.
  • Compare in vitro hepatic microsomal data with in vivo plasma concentration-time curves.
  • Use machine learning to identify covariates (e.g., genetic polymorphisms) affecting drug disposition. Contradictions may highlight understudied transport mechanisms .

Q. Basic: What methodologies are critical for studying this compound’s metabolic pathways?

Methodological Answer :

  • In vitro systems : Liver microsomes or recombinant CYP450 enzymes to identify primary metabolites.
  • Mass spectrometry : High-resolution LC-MS/MS for metabolite structural elucidation.
  • Isotopic labeling : Track metabolic fate using 14C-labeled this compound.
  • Cross-reference findings with metabolic databases (e.g., PubChem, DrugBank) .

Q. Advanced: What strategies mitigate bias when analyzing this compound’s long-term safety in heterogeneous populations?

Methodological Answer :

  • Stratify cohorts by demographic/clinical variables (age, renal/hepatic function).
  • Use propensity score matching to control confounding factors.
  • Apply Bayesian statistical models to handle missing data.
  • Pre-register study protocols and analysis plans to limit retrospective bias .

Q. Basic: How should stability studies for this compound formulations be structured?

Methodological Answer :

  • Follow ICH guidelines for accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability testing.
  • Quantify degradation products via stability-indicating assays (e.g., HPLC with diode array detection).
  • Monitor critical quality attributes (dissolution, particle size) at predefined intervals. Report results using Arrhenius kinetics for shelf-life extrapolation .

Q. Advanced: How can transcriptomic/proteomic approaches elucidate this compound’s off-target effects?

Methodological Answer :

  • Perform RNA-Seq or microarray analysis on treated vs. untreated cell lines.
  • Validate hits with qPCR and Western blotting.
  • Use pathway enrichment tools (DAVID, STRING) to identify perturbed biological networks.
  • Cross-validate findings with CRISPR/Cas9 knockouts of candidate genes. Contradictions may arise from tissue-specific expression patterns, requiring multi-omics integration .

Q. Key Methodological Frameworks

  • FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance .
  • PICO : Structure clinical questions around Population, Intervention, Comparison, and Outcomes (adapted for preclinical studies) .
  • Data Contradiction Analysis : Apply Popperian falsification principles to test hypotheses against empirical contradictions .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Nalodeine shares structural motifs with phenanthrene-based opioids but is differentiated by specific substitutions:

  • Codeine: A natural opioid agonist with a methyl group on the nitrogen atom. This compound replaces this methyl with an allyl group, converting it to norcodeine (demethylated codeine) before allylation .
  • Nalorphine: An N-allyl derivative of morphine. While both this compound and nalorphine feature the N-allyl group, this compound’s base structure (norcodeine) lacks morphine’s 6-hydroxyl group, altering receptor binding .
  • Naloxone : A pure opioid antagonist with a cyclopropylmethyl group instead of allyl, contributing to its higher antagonist potency .

Pharmacological Profile and Mechanisms of Action

This compound exhibits dual activity:

  • Agonist Activity : Binds to µ-opioid receptors, producing analgesia.
  • Antagonist Activity : Weakly inhibits morphine and codeine analgesia, though less potently than naloxone .

Recent machine learning models classify this compound as a phenanthrene-based antagonist, correctly predicting its activity in 4/5 cases in external validation studies .

Comparative Analgesic Efficacy

In murine abdominal constriction tests (1976 study):

Compound ED₅₀ (mg/kg) Slope of Dose-Response Curve
This compound 28.0 1.8
Nalorphine 3.2 1.8
Codeine 18.0 2.5
Morphine 2.5 2.5

Key findings:

  • This compound’s ED₅₀ is ~10-fold higher than nalorphine, indicating lower analgesic potency.
  • Parallel dose-response curves for this compound-nalorphine and codeine-morphine suggest similar mechanisms but divergent efficacy .

Respiratory Effects and Antagonistic Activity

Respiratory Depression:

  • This compound : Depresses minute volume via reduced tidal volume, with transient stimulation of respiratory rate at low doses .
  • Nalorphine : High doses increase respiratory rate, counteracting tidal volume reduction, resulting in less net depression .

Antagonist Potency (ID₅₀ for Morphine Antagonism):

Compound ID₅₀ (mg/kg)
Naloxone 0.03
Nalorphine 0.5
This compound >10

This compound’s weak antagonism contrasts with naloxone’s high potency, attributed to structural differences (allyl vs. cyclopropylmethyl groups) .

Research Findings and Clinical Implications

  • Computational Insights : Machine learning models (2024) identify this compound’s phenanthrene core and allyl group as critical for antagonist classification, though misclassifications (e.g., orvilol 14) underscore subtle structure-activity nuances .

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Comparison

Compound Base Structure Nitrogen Substituent Primary Activity
This compound Norcodeine Allyl Agonist-Antagonist
Nalorphine Morphine Allyl Partial Agonist
Naloxone Oxymorphone Cyclopropylmethyl Pure Antagonist

Table 2: Pharmacodynamic Parameters

Parameter This compound Nalorphine Naloxone
Analgesic ED₅₀ 28.0 3.2 N/A
Antagonist ID₅₀ >10 0.5 0.03
Respiratory Effect Tidal ↓ Rate ↑ Neutral

Properties

CAS No.

56195-50-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C20H23NO3/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21/h3-7,13-15,19,22H,1,8-11H2,2H3/t13-,14+,15-,19-,20-/m0/s1

InChI Key

XAOWELGMJQTJQR-WYIOCLOVSA-N

SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1

Key on ui other cas no.

56195-50-7

Synonyms

N-allylnorcodeine
nalodeine
nalodeine hydrobromide, (5alpha,6alpha)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.